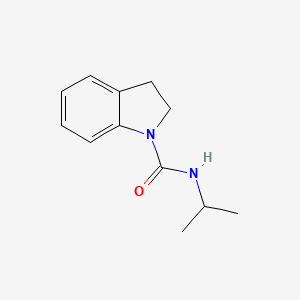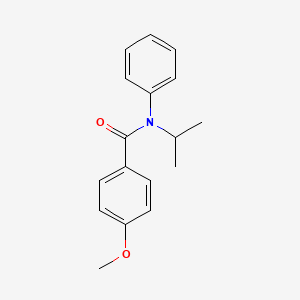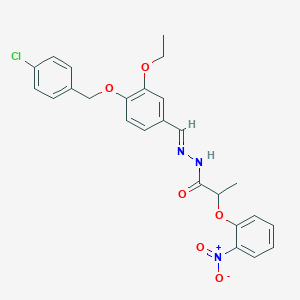![molecular formula C15H9BrCl2N4S B12010393 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010393.png)
4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of 1,2,4-triazoles , which exhibit diverse biological and pharmacological activities. Its chemical structure consists of a triazole ring with substituents at various positions. The compound’s systematic name is quite a mouthful, so let’s break it down:
4-{[(E)-(4-bromophenyl)methylidene]amino}: This part represents the substituents on the triazole ring.
5-(2,4-dichlorophenyl): Refers to the other aromatic ring attached to the triazole.
2,4-dihydro-3H-1,2,4-triazole-3-thione: Describes the triazole core with a sulfur atom.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of an aldehyde (such as 4-bromobenzaldehyde ) with thiosemicarbazide under appropriate conditions. The reaction proceeds via a Schiff base formation , followed by cyclization to yield the desired triazole-thione.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the triazole ring or reduce the sulfur atom.
Substitution: Substituents can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for forming the triazole ring.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Various nucleophiles (e.g., , ).
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the triazole ring, different oxidation states, and modified substituents are possible.
Aplicaciones Científicas De Investigación
Chemistry::
Bioactive Compounds: Researchers study its interactions with enzymes, receptors, and other biomolecules.
Coordination Chemistry: Investigating its coordination behavior with metal ions.
Antimicrobial Properties: The compound’s thione moiety contributes to its antimicrobial activity.
Anticancer Potential: Researchers explore its effects on cancer cell lines.
Anti-inflammatory Activity: Investigations into its anti-inflammatory properties.
Pesticides: Triazole derivatives find applications as fungicides and herbicides.
Pharmaceuticals: Potential drug candidates.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While this compound is unique due to its specific substituents, it shares similarities with other triazoles, such as:
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: .
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: .
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: .
Propiedades
Fórmula molecular |
C15H9BrCl2N4S |
|---|---|
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrCl2N4S/c16-10-3-1-9(2-4-10)8-19-22-14(20-21-15(22)23)12-6-5-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+ |
Clave InChI |
GLANPKJYUZDVGV-UFWORHAWSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
SMILES canónico |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010314.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12010333.png)

![methyl (2E)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010355.png)
![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12010395.png)

![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)

